4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine
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Overview
Description
The compound "4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine" is a molecule that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. Although the specific compound is not directly studied in the provided papers, related compounds with thiophene and thiazole moieties have been synthesized and analyzed, indicating the interest in this class of compounds for their various properties and potential applications .
Synthesis Analysis
The synthesis of related thiazole compounds involves various methods, including the use of Density Functional Theory (DFT) calculations for structural optimization . For instance, novel compounds with a thiazol-5-yl and thiophene-2-yl moiety have been synthesized and characterized using spectroscopic techniques such as UV, IR, NMR, and mass spectrometry . These methods are likely applicable to the synthesis of "4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine" and can provide insights into the most stable conformations and the influence of substituents on the molecule's properties.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often analyzed using DFT and other theoretical calculations to predict equilibrium geometry and bonding features . For example, proton tautomerism and stereoisomerism have been studied in thiazolone derivatives, revealing the preferred conformations and tautomeric forms in solid and liquid phases . These studies are crucial for understanding the behavior of "4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine" at a molecular level.
Chemical Reactions Analysis
The reactivity of thiazole compounds can be inferred from their HOMO-LUMO energy gap, which provides information about their stability and reactivity in the ground and excited states . Molecular docking studies can also shed light on the potential interactions of these compounds with biological targets, which is essential for the development of pharmaceutical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as their spectroscopic characteristics and ability to penetrate biological barriers, are of significant interest . For instance, fluorescence effects induced by molecular aggregation have been observed in thiadiazole compounds, which could be relevant for the analysis of "4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine" . Additionally, the central nervous system penetrability of a thiazole derivative has been demonstrated, suggesting potential for neurological applications .
Scientific Research Applications
-
Antitumor Research
- Field : Medical Science .
- Application : The compound is used in the synthesis of new poly heterocyclic compounds based on pyrimidine-2-thiones, which have potential antitumor properties .
- Method : The compound is synthesized by S-alkylation of pyrimidine-2-thiones, internal cyclization in alkaline medium with ammonia, condensation with benzaldehyde, and finally reaction with hydroxylamine hydrochloride .
- Results : The compounds were screened against colon carcinoma cell lines (HCT-116) and hepatocellular carcinoma cell lines (HepG-2). Some compounds exhibited considerable cytotoxic activity .
-
Organic Solar Cells
- Field : Material Science .
- Application : The compound is used in the structural engineering of pyrrolo[3,4-f]benzotriazole-5,7(2H,6H)-dione-based polymers for non-fullerene organic solar cells .
- Method : The compound is synthesized based on benzo[1,2-b:4,5-b0]dithiophene (BDT) and pyrrolo[3,4-]benzotriazole-5,7(2 ,6 )-dione (TzBI), and studied their photovoltaic properties by blending them with ITIC as an acceptor .
- Results : Polymer solar cell devices made from these compounds exhibited power conversion efficiencies (PCEs) of 9.22% and 11.02%. Upon solvent annealing with diphenyl ether (DPE) (0.5%) and chlorobenzene (CB), the PCE of the PBDT-F-TzBI-based device increased to 12.12% .
Future Directions
properties
IUPAC Name |
4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c1-5-2-3-7(12-5)6-4-11-8(9)10-6/h2-4H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNSNCTVNSWUGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366382 |
Source
|
Record name | 4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine | |
CAS RN |
383129-75-7 |
Source
|
Record name | 4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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